

(R)-PF-04991532 IUPAC name and structure

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Compound of Interest

Compound Name: (R)-PF-04991532

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An In-Depth Technical Guide to the Hepatoselective Glucokinase Activator (S)-PF-04991532

This technical guide provides a comprehensive overview of the potent and hepatoselective glucokinase activator, (S)-PF-04991532, for researchers, scientists, and drug development professionals. The document details its chemical properties, mechanism of action, relevant quantitative data, experimental protocols, and associated signaling pathways.

A Note on Chirality

It is important to note that the biologically active and extensively studied enantiomer of PF-04991532 is the (S)-enantiomer. Research indicates that the activation of glucokinase and the subsequent induction of target genes are dependent on the molecule's chirality. While the (R)-enantiomer may be commercially available, the vast body of scientific literature focuses on the (S)-enantiomer due to its pharmacological activity.

IUPAC Name and Chemical Structure

- IUPAC Name: 6-[[[(2S)-3-Cyclopentyl-1-oxo-2-[4-(trifluoromethyl)-1H-imidazol-1-yl]propyl]amino]-3-pyridinecarboxylic acid.[1][2]
- Chemical Formula: C₁₈H₁₉F₃N₄O₃[2]
- Molecular Weight: 396.36 g/mol [2]
- CAS Number: 1215197-37-7[2]

Chemical Structure:

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for (S)-PF-04991532.

Table 1: In Vitro Activity of (S)-PF-04991532

Parameter	Species	Value	Reference
Glucokinase Activation (EC ₅₀)	Human	80 nM	[3][4]
Glucokinase Activation (EC ₅₀)	Rat	100 nM	[3][4]
2-[¹⁴ C]-deoxyglucose Uptake (EC ₅₀)	Primary Rat Hepatocytes	1.261 μM	[3]
Glucose Oxidation (EC ₅₀)	Primary Rat Hepatocytes	5.769 μM	[3]
Glucose Production from 1-[¹⁴ C]-lactate (EC ₅₀)	Primary Rat Hepatocytes	0.626 μM	[3]

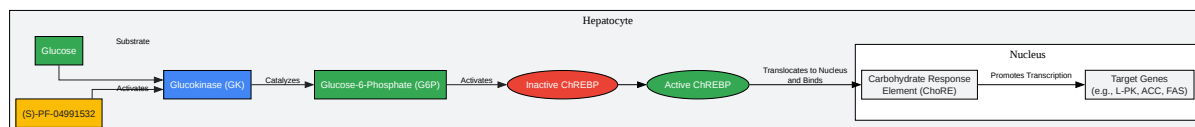
Table 2: In Vivo Effects of (S)-PF-04991532 in Goto-Kakizaki Rats

Parameter	Treatment	Result	Reference
Glucose Infusion Rate	Single Dose	~5-fold increase	[4][5]
Endogenous Glucose Production	Single Dose	60% reduction	[4][5]
Plasma Glucose	28-day dosing (30, 60, 100 mg/kg)	Dose-dependent decrease	[4]
Plasma Triglycerides	28-day dosing (100 mg/kg)	Increase	[4]
Hepatic Triglycerides	19 and 28-day dosing	No change	[3][4]

Mechanism of Action and Signaling Pathway

(S)-PF-04991532 is a potent and hepatoselective glucokinase (GK) activator.[3][4] Glucokinase is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β -cells, where it catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). This action facilitates glycogen synthesis and glycolysis in the liver. The hepatoselectivity of PF-04991532 is achieved through its interaction with organic anion-transporting polypeptides (OATPs) in the liver, which leads to higher concentrations in hepatocytes compared to other tissues.[4][6]

The activation of glucokinase by PF-04991532 increases the intracellular concentration of G6P. Elevated G6P levels allosterically activate the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP).[7][8] Activated ChREBP translocates to the nucleus and binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes, leading to their increased transcription. These target genes include those involved in glycolysis (e.g., L-pyruvate kinase) and de novo lipogenesis (e.g., acetyl-CoA carboxylase and fatty acid synthase).[9]



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Caption: Signaling pathway of (S)-PF-04991532 in hepatocytes.

Experimental Protocols

Isolation and Culture of Primary Rat Hepatocytes

A two-step collagenase perfusion technique is commonly used for the isolation of primary rat hepatocytes.

- **Perfusion:** The rat liver is first perfused in situ with a Ca^{2+} -free buffer (e.g., containing EDTA) to flush out blood and loosen cell-to-cell junctions. This is followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.
- **Cell Liberation and Purification:** The digested liver is excised, and hepatocytes are mechanically liberated. The cell suspension is then filtered to remove undigested tissue and purified, often through density-gradient centrifugation, to separate viable hepatocytes.
- **Cell Culture:** Viable hepatocytes are seeded on collagen-coated culture plates in a suitable medium, such as William's Medium E, supplemented with fetal bovine serum and other necessary additives. Cells are typically allowed to attach and form a monolayer before experimental treatments.

In Vitro Glucose Metabolism Assays

- **Glucose Uptake Assay:**

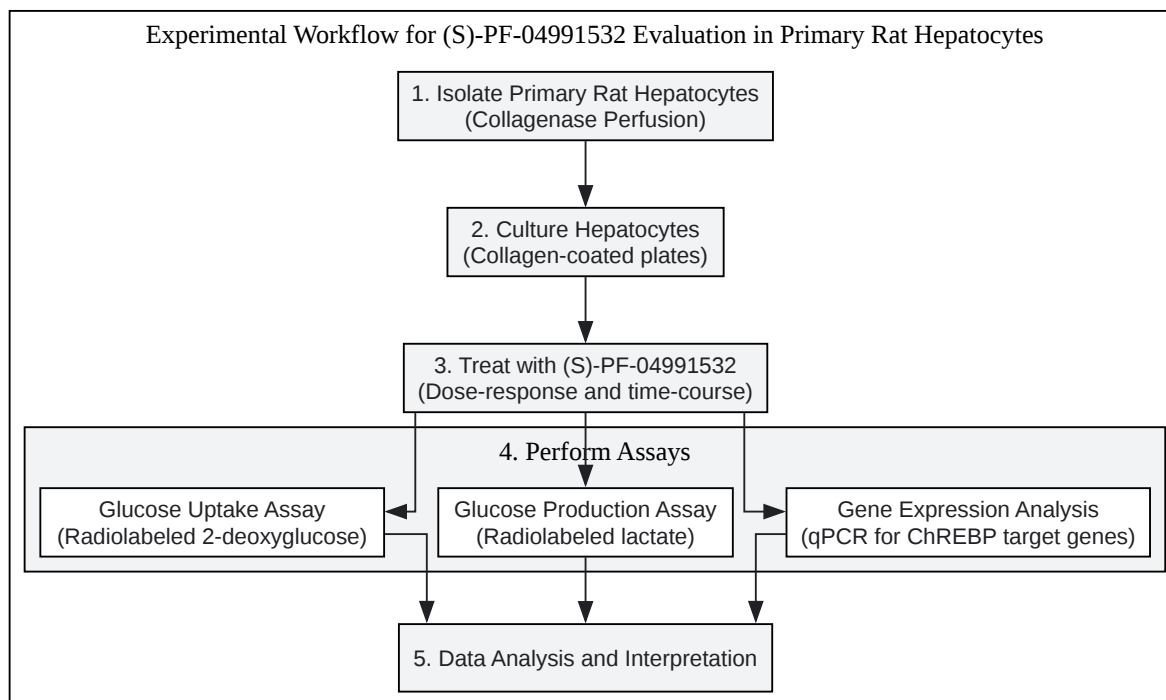
- Primary rat hepatocytes are cultured to form a monolayer.
- Cells are incubated with (S)-PF-04991532 at various concentrations for a specified period (e.g., 1 hour).
- Radiolabeled 2-deoxyglucose (e.g., 2-[¹⁴C]-deoxyglucose) is added to the culture medium.
- After a defined incubation time, the cells are washed to remove extracellular radiolabel.
- Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.
- Glucose Production Assay:
 - Hepatocytes are treated with (S)-PF-04991532.
 - A radiolabeled gluconeogenic precursor, such as 1-[¹⁴C]-lactate, is added to the culture medium.
 - After incubation, the amount of radiolabeled glucose released into the medium is quantified to determine the rate of gluconeogenesis.

Gene Expression Analysis

- RNA Extraction: Following treatment with (S)-PF-04991532, total RNA is extracted from hepatocytes using a suitable kit (e.g., RNeasy kit).
- cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
- Quantitative PCR (qPCR): The expression levels of target genes (e.g., G6Pase, ChREBP, ACC, FAS) are quantified by qPCR using gene-specific primers. Gene expression is typically normalized to a housekeeping gene.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the effects of (S)-PF-04991532 on primary rat hepatocytes.



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Caption: Workflow for studying (S)-PF-04991532 in hepatocytes.

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